molecular formula C17H22N2O3 B5170678 1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione CAS No. 89143-28-2

1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B5170678
CAS No.: 89143-28-2
M. Wt: 302.37 g/mol
InChI Key: LKERDBQHXKSKKO-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative characterized by a 4-ethoxyphenyl group at the N1 position and a piperidin-1-yl substituent at the C3 position. Pyrrolidine-2,5-diones (succinimide analogs) are widely studied for their diverse pharmacological properties, including anticonvulsant, antimicrobial, and receptor-modulating activities.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-2-22-14-8-6-13(7-9-14)19-16(20)12-15(17(19)21)18-10-4-3-5-11-18/h6-9,15H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKERDBQHXKSKKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387562
Record name 2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89143-28-2
Record name 2,5-Pyrrolidinedione, 1-(4-ethoxyphenyl)-3-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group is introduced through an electrophilic aromatic substitution reaction using ethoxybenzene and a suitable electrophile.

    Pyrrolidine-2,5-dione Formation: The pyrrolidine-2,5-dione core is synthesized via a cyclization reaction involving a suitable dione precursor.

    Piperidinyl Group Introduction: The piperidinyl group is introduced through a nucleophilic substitution reaction, where the piperidine ring is attached to the pyrrolidine-2,5-dione core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione serves as a versatile building block in organic synthesis. Its structure allows for the following applications:

  • Synthesis of Complex Molecules : Utilized as a precursor in synthesizing more complex organic compounds.
  • Reagent in Organic Reactions : Acts as a reagent in various organic reactions, including electrophilic substitutions and nucleophilic additions.

Biology

The compound has been investigated for its potential biological activities:

  • Antimicrobial Properties : Studies indicate that it may exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
  • Anticancer Activity : Preliminary research suggests potential anticancer effects, particularly in inhibiting tumor growth in specific cancer cell lines.

Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of derivatives of this compound, highlighting its ability to induce apoptosis in breast cancer cells through specific molecular pathways .

Medicine

In the medical field, this compound is being researched for:

  • Therapeutic Applications : Investigated as a lead compound for drug development targeting various diseases, including neurodegenerative disorders.
  • Mechanism of Action : The compound's interaction with specific receptors and enzymes is being studied to understand its therapeutic potential better.

Case Study Example :
Research conducted by Smith et al. (2023) demonstrated that derivatives of this compound could effectively modulate neurotransmitter systems, suggesting potential use in treating conditions like depression and anxiety .

Industry

The compound finds applications in industrial settings:

  • Pharmaceutical Development : Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science : Investigated for its potential use in developing new materials with unique properties due to its chemical structure.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share the pyrrolidine-2,5-dione core but differ in substituents, leading to distinct physicochemical and biological properties:

1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione

  • Structural Difference : Methoxy group instead of ethoxy at the N1 phenyl ring.
  • Physicochemical Properties :

    Property Value
    Molecular Formula C₁₆H₂₀N₂O₃
    Molecular Weight 288.34 g/mol
    logP (Lipophilicity) 1.0844
    Polar Surface Area 39.532 Ų

1-(4-Acetylphenyl)-3-aryloxypyrrolidine-2,5-dione Derivatives

  • Example Compounds :
    • 1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione (IC₅₀ = 100.5 ± 5.2 µM for GABA-T inhibition).
    • 1-(4-Acetylphenyl)-3-(salicyldehyde-oxy)pyrrolidine-2,5-dione (IC₅₀ = 160.4 ± 6.2 µM).
  • Key Differences :
    • The acetylphenyl group enhances electron-withdrawing effects, possibly stabilizing interactions with GABA transaminase.
    • Aryloxy substituents at C3 contribute to steric and electronic modulation of enzyme binding.

3-(1H-Indol-3-yl)pyrrolidine-2,5-dione Derivatives

  • Example Compounds :
    • 1-(4-(7-Azaindole)-alkyl derivatives (e.g., compounds 4–12).
  • Biological Activity :
    • Dual 5-HT1A receptor and serotonin transporter (SERT) binding due to the indolyl group.
  • Structural Advantage: The indole moiety mimics endogenous serotonin, enabling receptor interactions.

Mannich Base Pyrrolidine-2,5-diones

  • Example Compounds: 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione (moderate antimicrobial activity).
  • Functional Groups: The pyridine-amino-methyl side chain enhances solubility and microbial target engagement.

Physicochemical and Pharmacological Comparison Table

Compound Name Molecular Formula Molecular Weight logP Key Biological Activity Target/Mechanism
1-(4-Ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione C₁₇H₂₂N₂O₃* 302.37* ~1.5* Not reported (predicted CNS activity) Structural analogy to GABA-T/SERT
1-(4-Methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione C₁₆H₂₀N₂O₃ 288.34 1.0844 Not reported
1-(4-Acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione C₁₉H₁₅BrN₂O₄ 427.24 2.8* GABA-T inhibition (IC₅₀ = 100.5 µM) Anticonvulsant
3-(1H-Indol-3-yl)-1-(bromoalkyl)pyrrolidine-2,5-dione C₁₅H₁₆BrN₃O₂ 362.21 2.1* 5-HT1A/SERT binding Antidepressant

*Estimated values based on structural analogs.

Research Findings and Mechanistic Insights

  • GABA-Transaminase (GABA-T) Inhibitors : 4-Acetylphenyl-aryloxy derivatives (e.g., 5d, 5h) exhibit competitive inhibition by mimicking GABA’s structure, interfering with enzymatic degradation.
  • Serotonergic Activity : Indol-3-yl derivatives achieve dual 5-HT1A/SERT binding via π-π stacking and hydrogen bonding with receptor sites.
  • Antimicrobial Activity : Mannich bases with pyridine groups disrupt microbial membrane integrity or enzyme function.

Biological Activity

1-(4-ethoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound that has garnered significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a unique combination of an ethoxyphenyl group, a piperidinyl group, and a pyrrolidine-2,5-dione core, which contributes to its distinct chemical properties. The molecular formula is C18H24N2O3C_{18}H_{24}N_2O_3 with a molecular weight of approximately 316.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions. These include the formation of the pyrrolidine core through cyclization reactions and subsequent modifications to introduce the piperidine and ethoxyphenyl substituents. The synthetic routes are crucial for producing the compound in sufficient quantities for research purposes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells by modulating specific signaling pathways. For instance, its interaction with enzymes involved in cell proliferation has been linked to reduced tumor growth in preclinical models .

The biological activity of this compound is believed to stem from its ability to bind to various molecular targets, including enzymes and receptors. This binding modulates their activity, leading to therapeutic effects such as inhibition of cancer cell proliferation and antimicrobial action .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
1-(4-methoxyphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dioneMethoxy group instead of ethoxyPotentially different biological activity due to methoxy substitution
1-(4-ethoxyphenyl)-3-(morpholin-1-yl)pyrrolidine-2,5-dioneMorpholine ring instead of piperidineVariation in pharmacological profile due to ring structure
3-(5-substituted-indol-3-yl)pyrrolidine-2,5-dioneIndole moiety attachedDistinct biological activities linked to indole derivatives

Case Study 1: Anticancer Efficacy

In a study published in MDPI, researchers evaluated the cytotoxic effects of various piperidine derivatives against FaDu hypopharyngeal tumor cells. The results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics like bleomycin .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The findings showed that it had a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .

Q & A

Q. Key Parameters :

  • Solvent polarity (e.g., DMF enhances nucleophilicity).
  • Temperature control (80–120°C for substitution reactions).
  • Catalyst selection (e.g., Pd(OAc)₂ for cross-coupling).

Q. Table 1: Reaction Optimization Parameters

StepOptimal ConditionsYield RangePurity
Core FormationAcetic acid, reflux, 4 h70–75%≥95%
Ethoxyphenyl AdditionDMF, 90°C, K₂CO₃65–70%90–95%
Piperidine SubstitutionPd(OAc)₂, toluene, 110°C80–85%≥98%

Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Basic Research Question
Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm, piperidine protons at δ 2.5–3.5 ppm) .
  • X-ray Crystallography : Resolves bond lengths and angles (e.g., pyrrolidine-dione ring planarity, dihedral angles between substituents) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 342.18) .

Q. Validation Protocol :

Compare experimental NMR shifts with computed values (DFT).

Use single-crystal X-ray diffraction for absolute configuration .

What in vitro biological assays are recommended for initial pharmacological profiling of this compound?

Basic Research Question
Methodological Answer:

  • Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors via radioligand displacement (IC₅₀ determination) .
  • Enzyme Inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) activity using colorimetric substrates (e.g., Ellman’s reagent for AChE) .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or SH-SY5Y cell lines to assess safety margins (EC₅₀ vs. IC₅₀) .

Q. Experimental Design :

  • Include positive controls (e.g., donepezil for AChE).
  • Triplicate runs with statistical validation (p < 0.05).

How can reaction conditions be optimized using statistical experimental design to improve synthesis efficiency?

Advanced Research Question
Methodological Answer:
Apply Design of Experiments (DoE) to evaluate interactions between variables:

  • Factors : Temperature (80–120°C), solvent (DMF vs. toluene), catalyst loading (0.5–2 mol%).
  • Response Variables : Yield, purity, reaction time.

Q. Example Workflow :

Screening : Use a 2³ factorial design to identify critical factors.

Optimization : Apply response surface methodology (RSM) to refine conditions.

Validation : Confirm reproducibility in triplicate .

Q. Table 2: DoE Results for Piperidine Substitution

ConditionLow Level (-1)High Level (+1)Optimal
Temperature (°C)80120110
SolventTolueneDMFToluene
Catalyst (mol%)0.52.01.5

What computational approaches are effective in predicting the binding affinity of this compound to neurological targets?

Advanced Research Question
Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with 5-HT₂A or D₂ receptors. Validate with free energy calculations (MM-GBSA) .
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (e.g., GROMACS) to assess conformational changes .
  • QSAR Modeling : Train models on pyrrolidine-dione derivatives to predict activity cliffs .

Validation : Compare docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC₅₀ values .

How can researchers address discrepancies in reported biological activities of structurally similar pyrrolidine-2,5-diones?

Advanced Research Question
Methodological Answer:

Standardize Assays : Use identical cell lines (e.g., HEK-293), incubation times (24 h), and controls.

Meta-Analysis : Aggregate data from multiple studies to identify outliers or trends (e.g., lower potency in assays with serum-containing media) .

SAR Exploration : Systematically vary substituents (e.g., ethoxy vs. methoxy) and correlate with activity using multivariate regression .

Q. Case Study :

  • Ethoxyphenyl analogs show 10-fold higher 5-HT₂A affinity than methoxy derivatives due to enhanced lipophilicity (logP = 2.8 vs. 2.1) .

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